An In-depth Technical Guide on the Mechanism of Action of Pimodivir (JNJ-63623872) Against Influenza A Virus
An In-depth Technical Guide on the Mechanism of Action of Pimodivir (JNJ-63623872) Against Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of pimodivir (JNJ-63623872), a first-in-class antiviral agent developed for the treatment of influenza A virus infections. Pimodivir is a non-nucleoside inhibitor that targets the highly conserved polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase complex. By specifically inhibiting the "cap-snatching" process, pimodivir effectively halts viral gene transcription and replication. This document details the molecular interactions, antiviral activity, and resistance profile of pimodivir, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies and visual representations of key pathways are provided to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Pimodivir (JNJ-63623872)
Pimodivir (formerly VX-787, also known as JNJ-63623872) is an orally bioavailable small molecule that was developed as a potent and selective inhibitor of the influenza A virus.[1] Unlike neuraminidase inhibitors that prevent viral release, pimodivir targets a crucial early step in the viral replication cycle: the transcription of the viral genome.[2] Its novel mechanism of action offers a potential therapeutic option against influenza A strains, including those resistant to existing classes of antiviral drugs.[3] However, in late 2021, the clinical development of pimodivir was halted due to a lack of demonstrated benefit over the standard of care in clinical trials.[4] Despite this, the study of pimodivir provides valuable insights into the inhibition of influenza A virus replication.
Core Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome within the host cell nucleus. A critical process for viral transcription is "cap-snatching," where the virus cleaves the 5' cap from host pre-mRNAs to use as a primer for its own mRNA synthesis.[2]
Pimodivir's mechanism of action is centered on the inhibition of this cap-snatching process.[2] It specifically targets the cap-binding domain of the polymerase basic protein 2 (PB2) subunit.[3] By occupying this conserved pocket, pimodivir prevents the binding of the 7-methyl guanosine (m7G) cap of host pre-mRNAs to the PB2 subunit.[2][3] This blockade effectively halts the initiation of viral transcription, thereby inhibiting viral replication.[2] Pimodivir has demonstrated activity against a wide range of influenza A viruses but is not active against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[3]
Molecular Interactions
Structural studies have revealed the specific interactions between pimodivir and the PB2 cap-binding domain. Pimodivir, a cyclohexyl carboxylic acid analog, establishes several key contacts within the binding site:
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Hydrogen Bonds: It forms hydrogen bonds with essential amino acid residues, including E361 and K376.[3]
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Hydrophobic and Stacking Interactions: The azaindole ring of pimodivir is positioned between H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking.[3][5]
These interactions stabilize the binding of pimodivir in the cap-binding pocket, preventing the recognition of the host cell's capped mRNAs.
Signaling Pathway Diagram
Caption: Pimodivir inhibits influenza A replication by binding to the PB2 subunit and blocking cap-snatching.
Quantitative Data: Antiviral Activity
Pimodivir has demonstrated potent in vitro activity against a broad range of influenza A virus strains, including pandemic H1N1 and avian H5N1.[1] The following tables summarize the 50% effective concentration (EC50) values of pimodivir against various influenza A subtypes.
Table 1: In Vitro Antiviral Activity of Pimodivir against Influenza A Strains
| Influenza A Strain | EC50 (nM) | Cell Line | Reference |
| A(H1N1) | 8 | Macrophages | [1] |
| A(H3N2) | 12 | Macrophages | [1] |
| A(H1N1)pdm09 | 0.17 (mean) | Not Specified | [6] |
| A(H3N2) | 0.24 (mean) | Not Specified | [6] |
| Various Strains | 0.13 - 3.2 | Not Specified | [1] |
Table 2: Pimodivir Cytotoxicity
| Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Macrophages (A/H1N1) | >1 | >125 | [1] |
| Macrophages (A/H3N2) | >1 | >83 | [1] |
Resistance Profile
Resistance to pimodivir has been associated with specific amino acid substitutions in the PB2 cap-binding domain. These mutations can decrease the binding affinity of the drug.
Table 3: Pimodivir Resistance-Associated Mutations in PB2
| Mutation | Fold-Change in EC50 | Reference |
| S324I/N/R | Not specified | [5] |
| F404Y | 280-fold increase in Kd | [7] |
| M431I | 57-fold decrease in sensitivity | [7] |
| H357N | ~100-fold increase | [7] |
| F325 | Emerged post-baseline | [6] |
| S337 | Emerged post-baseline | [6] |
| K376 | Emerged post-baseline | [6] |
| T378 | Emerged post-baseline | [6] |
| N510 | Emerged post-baseline | [6] |
Notably, combining pimodivir with a neuraminidase inhibitor like oseltamivir has been shown to decrease the risk of developing resistance.[6]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the antiviral activity of pimodivir.
Antiviral Activity and Cytotoxicity Assays
Objective: To determine the in vitro efficacy (EC50) and cytotoxicity (CC50) of pimodivir.
Methodology: A common method is the inhibition-of-cytopathic-effect (CPE) assay in Madin-Darby canine kidney (MDCK) cells.
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Cell Preparation: Seed MDCK cells (e.g., 2 x 104 cells/well) in 96-well plates and incubate overnight.
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Cytotoxicity Assay (CC50):
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Incubate cells with serial dilutions of pimodivir for a specified period (e.g., 72 hours).
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Assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-based assay. The CC50 is the concentration that reduces cell viability by 50%.
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Antiviral Assay (EC50):
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Infect MDCK cells with a specific strain of influenza A virus.
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After a viral adsorption period, treat the cells with serial dilutions of pimodivir.
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Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).
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The EC50 is the concentration that inhibits the viral CPE by 50%.
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Note: The precise details of the assay, such as the multiplicity of infection (MOI) and specific incubation times, can vary between studies.
Viral Load Quantification by qRT-PCR
Objective: To quantify the amount of viral RNA in clinical or experimental samples.
Methodology: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a standard method.
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Sample Collection: Collect nasopharyngeal swabs or other relevant samples.
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RNA Extraction: Isolate viral RNA from the samples using a commercial kit.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
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qPCR: Amplify a specific target sequence of the influenza A genome (e.g., the matrix gene) using specific primers and a fluorescent probe.
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Quantification: Determine the viral load by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.
Note: Specific primer and probe sequences, as well as thermal cycling conditions, are crucial for assay performance and should be obtained from detailed published protocols.
PB2 Cap-Binding Inhibition Assay
Objective: To directly measure the inhibition of host cap-binding to the PB2 subunit.
Methodology: A fluorescence polarization (FP) assay can be used for high-throughput screening.
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Reagents:
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Recombinant influenza A virus PB2 cap-binding domain (PB2cap).
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A fluorescently labeled natural ligand of PB2cap, such as FITC-m7GTP, as a probe.
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Assay Principle:
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The small, free-rotating fluorescent probe has a low polarization value.
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When bound to the larger PB2cap protein, its rotation is slower, resulting in a higher polarization value.
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Inhibitors that compete with the probe for binding to PB2cap will cause a decrease in the polarization value.
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Procedure:
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Incubate PB2cap with the fluorescent probe in the presence of varying concentrations of pimodivir.
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Measure the fluorescence polarization to determine the extent of inhibition.
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Experimental Workflow Diagram
Caption: Workflow for in vitro and clinical evaluation of pimodivir's antiviral properties.
Clinical Studies Overview
Pimodivir has been evaluated in several clinical trials. The Phase 2b TOPAZ study (NCT02342249), for instance, was a double-blind, placebo-controlled trial in adults with acute uncomplicated influenza A.[8] This study assessed the antiviral activity, safety, and pharmacokinetics of pimodivir as a monotherapy and in combination with oseltamivir.[8] The results showed that pimodivir, with or without oseltamivir, led to significant reductions in viral load compared to placebo and was generally well-tolerated.[8][9]
Conclusion
Pimodivir represents a significant effort in the development of novel anti-influenza A therapeutics with a distinct mechanism of action. Its ability to inhibit the viral PB2 subunit and the cap-snatching process underscores the potential of targeting viral replication machinery. Although its clinical development has been discontinued, the wealth of data generated from the study of pimodivir provides a valuable foundation for future research into influenza A inhibitors and the design of next-generation antiviral agents. The detailed understanding of its mechanism, activity, and resistance profile can guide the development of new strategies to combat influenza A infections.
References
- 1. ulab360.com [ulab360.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oseltamivir Susceptibility Testing by NA Star and/or Sequencing - Guide to Services - CNPHI [cnphi.canada.ca]
- 5. A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- 8. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
